molecular formula C29H37ClN4O3 B610062 PF-CBP1 hydrochloride

PF-CBP1 hydrochloride

Numéro de catalogue: B610062
Poids moléculaire: 525.1 g/mol
Clé InChI: HFOZCHHWLMTUTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-CBP1 hydrochloride is a highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and its paralog p300, both critical transcriptional coactivators with histone acetyltransferase (HAT) activity . These proteins regulate gene expression by acetylating histones and recruiting transcriptional machinery. This compound (CAS: 2070014-93-4) has a molecular formula of C₂₉H₃₇ClN₄O₃ and a molecular weight of 525.08 . It demonstrates potent activity in modulating inflammatory pathways in macrophages and downregulates RGS4 mRNA in neurons, a target linked to Parkinson’s disease .

Méthodes De Préparation

La synthèse du chlorhydrate de PF-CBP1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement.

Les méthodes de production industrielle du chlorhydrate de PF-CBP1 ne sont pas non plus largement disponibles dans le domaine public. Généralement, ces composés sont produits dans des installations spécialisées avec des mesures de contrôle de qualité strictes pour garantir la cohérence et la pureté.

Analyse Des Réactions Chimiques

Le chlorhydrate de PF-CBP1 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec les domaines bromodomaines. Le composé présente une forte sélectivité pour le domaine bromodomaine de la protéine de liaison au CREB par rapport aux autres domaines bromodomaines tels que BRD4 . Les réactifs et conditions courants utilisés dans ces réactions comprennent le DMSO comme solvant et des concentrations spécifiques du composé pour obtenir les effets inhibiteurs souhaités .

Les principaux produits formés à partir de ces réactions sont généralement les formes inhibées des domaines bromodomaines cibles, conduisant à une expression réduite des cytokines inflammatoires et d'autres protéines associées .

4. Applications de la recherche scientifique

Le chlorhydrate de PF-CBP1 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses applications notables :

5. Mécanisme d'action

Le chlorhydrate de PF-CBP1 exerce ses effets en inhibant sélectivement le domaine bromodomaine de la protéine de liaison au CREB (CBP BRD). Cette inhibition empêche la liaison du CBP aux résidus de lysine acétylés sur les histones, modulant ainsi l'expression des gènes . Le composé inhibe également les domaines bromodomaines EP300, influençant davantage la régulation des gènes .

Les cibles moléculaires du chlorhydrate de PF-CBP1 comprennent les domaines bromodomaines CREBBP et EP300, avec des effets en aval sur l'expression des cytokines inflammatoires et d'autres protéines associées . Les voies impliquées dans son mécanisme d'action sont principalement liées à la régulation épigénétique et à l'inflammation .

Applications De Recherche Scientifique

Scientific Research Applications

A. Inflammation Studies

  • PF-CBP1 hydrochloride has been shown to reduce the expression of key inflammatory cytokines, including IL-1β, IL-6, and IFN-β, in response to lipopolysaccharide (LPS) stimulation in macrophages . This property makes it a valuable tool for investigating anti-inflammatory therapies.

B. Neurological Research

  • The compound is being explored for its potential in treating neurodegenerative diseases. Its ability to downregulate RGS4 expression in cortical neurons suggests a role in modulating pathways associated with Parkinson's disease and epilepsy .

C. Cancer Research

  • Given its selective inhibition of CREBBP and p300, this compound is also being investigated for its potential applications in cancer research, particularly in understanding how transcriptional regulation by these bromodomains can influence tumorigenesis and cancer progression .

Comparative Analysis with Other Bromodomain Inhibitors

Compound NameTarget BromodomainIC50 ValuesSelectivityNotes
PF-CBP1CREBBP/p300125 nM (CREBBP), 363 nM (p300)High (>100-fold over BRD4)Selective for CREB-binding protein; effective in reducing inflammatory cytokines
JQ1BET bromodomainsModerateModerateInhibits BRD4 but less selective for CREB-binding protein
I-BET762BET bromodomainsBroadBroadExhibits activity across multiple bromodomains
PFI-1BRD4LimitedLimitedSelective for BRD4 with minimal activity against CREB-binding protein

This compound stands out due to its focused action on CREBBP and p300, making it particularly relevant for studies related to inflammation and neurodegeneration .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : Research has demonstrated that PF-CBP1 significantly reduces LPS-induced cytokine expression without cytotoxic effects on primary macrophages at concentrations up to 30 µM. This indicates its safety profile for potential therapeutic applications .
  • Neuronal Studies : In primary cortical neurons, treatment with PF-CBP1 resulted in downregulation of RGS4 mRNA levels at higher concentrations (10-fold IC50) after 24 hours, suggesting a targeted effect on neuroinflammatory pathways .

Comparaison Avec Des Composés Similaires

PF-CBP1 hydrochloride belongs to a class of bromodomain inhibitors targeting CBP/p300. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Features of this compound and Comparable Inhibitors

Compound Target IC50/EC50 (nM) Selectivity Profile Cellular Activity (Concentration) Purity Clinical Status
This compound CBP/p300 bromodomains 125 (CBP), 363 (p300) 10–100x selective over BRD4 ≥1 µM (gene modulation) 99.77% No development reported
I-CBP112 CBP/p300 bromodomains Not reported Competes with acetyl-lysine binding Not available 98.57% Research use
SGC-CBP30 CBP/p300 bromodomains 21–32 (CBP/p300)† High specificity for CBP/p300† Active at 10 µM† >98%† Preclinical studies†
GNE-781 CBP <10† Potent in vivo antitumor activity Effective in AML models Not reported Under investigation†
Procyanidin B3 PCAF bromodomain Not reported Broad-spectrum polyphenol inhibitor Variable, low specificity >98% Natural product research

Key Insights

Potency and Selectivity :

  • This compound shows moderate potency (IC50: 125–363 nM) but high selectivity for CBP/p300 over other bromodomains like BRD4. However, selectivity drops to 10-fold in certain assays, necessitating cautious dosing to avoid off-target effects .
  • GNE-781 and SGC-CBP30 exhibit higher potency (IC50 <10 nM and 21–32 nM, respectively) but lack comprehensive selectivity data in the provided evidence .

Cellular and Therapeutic Applications: PF-CBP1 is effective at ≥1 µM in downregulating inflammatory genes (e.g., IL6, TNF) in macrophages and RGS4 in neurons, highlighting its utility in neuroinflammation and Parkinson’s research .

Structural and Functional Differences :

  • I-CBP112 inhibits CBP/p300 by blocking acetyl-lysine interactions, a distinct mechanism compared to PF-CBP1’s bromodomain targeting .
  • Procyanidin B3 , a natural product, broadly inhibits HATs like PCAF but lacks specificity, limiting its research utility .

Research Implications and Limitations

  • This compound : While it is a valuable tool for studying CBP/p300 bromodomains, its weaker cellular potency and BRD4 cross-reactivity at high doses require careful experimental design .
  • Emerging Alternatives : Compounds like GNE-781 and SGC-CBP30 show promise in translational research but need further characterization.

Activité Biologique

PF-CBP1 hydrochloride is a selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300, which are critical in transcriptional regulation through their interaction with acetylated lysine residues on histones and non-histone proteins. Understanding the biological activity of PF-CBP1 is essential for its potential therapeutic applications, particularly in inflammatory diseases and cancer.

PF-CBP1 functions primarily by inhibiting the bromodomain interactions of CBP and p300, which are implicated in various cellular processes, including gene expression and inflammatory responses. The compound has shown a strong selectivity profile, being 139-fold selective over BRD4 in biochemical assays and demonstrating significant inhibition of EP300 at low concentrations .

Cytotoxicity and Gene Expression Modulation

In vitro studies have demonstrated that PF-CBP1 exhibits low cytotoxicity in primary macrophages even at high concentrations (up to 30 mM). Notably, it does not induce cell death in these models, making it a promising candidate for therapeutic use . Additionally, PF-CBP1 has been shown to modulate key inflammatory genes:

  • IL-6 and IFN-β Expression : At a concentration of 10 µM, PF-CBP1 significantly reduced LPS-induced IL-6 and IFN-β expression levels. A decrease in IL-1β expression was also observed at a concentration of 3 µM .
  • RGS4 Expression in Neurons : PF-CBP1 downregulates RGS4 mRNA levels in rat primary cortical neurons, which is relevant to neurodegenerative diseases such as Parkinson's disease .

In Vivo Studies

Currently, there are no reported in vivo studies involving this compound. The compound remains in preclinical development stages, indicating that further research is necessary to evaluate its efficacy and safety in animal models .

Data Summary

The following table summarizes the biological activity and selectivity profile of this compound:

Parameter Value
Molecular Weight525.08 g/mol
IC50 for CREBBP Bromodomain125 nM
IC50 for p300 Bromodomain363 nM
Selectivity over BRD4139-fold
Cytotoxicity in MacrophagesNon-cytotoxic at ≤30 mM
Modulation of IL-6Decreased at 10 µM
Modulation of RGS4Decreased at 10-fold IC50

Case Studies and Research Findings

Research indicates that PF-CBP1 can effectively modulate inflammatory pathways without causing significant cytotoxic effects. This characteristic is particularly valuable for developing treatments targeting chronic inflammatory conditions or malignancies where CBP/p300 activity is dysregulated.

Example Case Study

In a controlled study using primary macrophages stimulated with LPS, PF-CBP1 demonstrated a clear dose-dependent reduction in pro-inflammatory cytokine production. This finding supports the hypothesis that bromodomain inhibitors can serve as effective anti-inflammatory agents by targeting specific transcriptional regulators involved in inflammation .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of PF-CBP1 hydrochloride in inhibiting CBP/p300 bromodomains?

this compound selectively targets the bromodomains of CREB-binding protein (CBP) and p300, disrupting their interaction with acetylated lysine residues on histones or transcription factors. This inhibition prevents chromatin remodeling and transcriptional activation of genes regulated by these epigenetic readers. Key studies utilized biophysical assays (e.g., AlphaScreen, isothermal titration calorimetry [ITC]) to demonstrate its binding affinity (IC₅₀ values in the nanomolar range) and selectivity over BET bromodomains (12–140-fold selectivity) . Structural analyses suggest that PF-CBP1 occupies the acetyl-lysine binding pocket via hydrophobic and hydrogen-bonding interactions, as inferred from co-crystallization studies with related inhibitors like SGC-CBP30 .

Q. How is this compound validated for specificity in epigenetic studies?

Methodological validation involves:

  • Orthogonal assays : Combining biochemical assays (e.g., fluorescence polarization) with cellular models (e.g., macrophage or neuronal lines) to confirm target engagement and downstream effects (e.g., suppression of inflammatory genes like RGS4).
  • CRISPR/Cas9 validation : Genetic knockout of CBP/p300 to verify phenotypic consistency with pharmacological inhibition .
  • Off-target screening : Profiling against other bromodomains (e.g., BRD4) to exclude cross-reactivity .

Table 1 : Selectivity Profile of this compound

Bromodomain TargetIC₅₀ (nM)Selectivity vs. BET Bromodomains
CBP/p30021–4512–140-fold
BRD4>10,000No activity
Source: Derived from rational design studies

Q. What are the recommended storage and handling protocols for this compound?

this compound should be stored at -20°C in lyophilized form, protected from light and moisture. Reconstituted solutions (e.g., in DMSO) are stable for up to one month at -20°C. Purity (>98%) and stability should be verified via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data on PF-CBP1’s efficacy in different cellular models?

Discrepancies may arise due to:

  • Cell-type-specific epigenetic states : Variability in CBP/p300 expression or acetylation levels (e.g., cancer vs. primary cells).
  • Concentration gradients : Suboptimal dosing (e.g., incomplete target saturation at lower concentrations).
  • Compensatory mechanisms : Redundancy with other acetyltransferases (e.g., EP300 in CBP-deficient models).

Methodological Recommendations :

  • Perform dose-response curves (0.1–10 µM) with parallel quantification of target engagement (e.g., CETSA or cellular thermal shift assays).
  • Combine RNA-seq and ChIP-seq to map transcriptional changes and chromatin occupancy of CBP/p300 .

Q. What experimental strategies optimize this compound for in vivo studies?

Challenges include poor bioavailability and metabolic instability. Solutions include:

  • Formulation optimization : Use of solubility-enhancing excipients (e.g., cyclodextrins) or lipid-based nanoparticles .
  • Pharmacokinetic (PK) profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS.
  • Toxicology screens : Assess off-target effects in liver and kidney function panels .

Q. How does this compound compare to other CBP/p300 inhibitors (e.g., SGC-CBP30, I-CBP112) in preclinical models?

Table 2 : Comparative Analysis of CBP/p300 Inhibitors

InhibitorSelectivity (CBP/p300 vs. BET)Cellular Efficacy (IC₅₀)Key Applications
PF-CBP112–140-fold50–100 nMInflammation, neurodegeneration
SGC-CBP308–20-fold150–300 nMCancer, DNA damage response
I-CBP1125–15-fold200–500 nMHematologic malignancies
Source: Preclinical data from epigenetic studies

Key Takeaways :

  • PF-CBP1 offers superior selectivity but may require higher doses in certain models.
  • Combinatorial studies (e.g., with BET inhibitors) may enhance efficacy in resistant cancers .

Q. Methodological Guidance for Reproducibility

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with translational potential .
  • Data Reporting : Include raw datasets (e.g., dose-response curves, purity certificates) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Conflict Resolution : Use open-access platforms (e.g., Zenodo) to share protocols and enable independent validation .

Propriétés

IUPAC Name

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOZCHHWLMTUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.